4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-3-8-18(13(2)9-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZURKXXURPWWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit promising anticancer properties. A study highlighted the identification of novel anticancer compounds through screening drug libraries against multicellular spheroids, which may include derivatives of this compound. The results demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
2. Inhibition of Kinases
The compound's structure suggests that it may interact with various kinases involved in cancer progression. Similar benzamide derivatives have shown inhibitory effects on RET kinase activity, which is crucial for certain types of cancers. The design and synthesis of these compounds have led to moderate to high potency in inhibiting kinase activity in both molecular and cellular assays .
Biochemical Applications
1. Molecular Interaction Studies
The thieno[3,4-c]pyrazole moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. Studies utilizing near-infrared spectroscopy have explored the hydrogen bonding characteristics between this class of compounds and various biomolecules. These interactions are vital for understanding the binding affinity and specificity of the compound .
2. Structure-Activity Relationship (SAR) Studies
The modification of the benzamide and thieno[3,4-c]pyrazole portions of the molecule allows researchers to conduct SAR studies. By altering substituents at specific positions on the benzamide ring or the thieno[3,4-c]pyrazole scaffold, researchers can optimize the efficacy and selectivity of the compound against target proteins involved in disease processes .
Data Tables
Case Studies
Case Study 1: Anticancer Screening
A study published in 2019 explored a library of compounds including those structurally related to this compound. The screening revealed that several candidates exhibited potent anticancer activity against specific cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Kinase Inhibition Research
In a series of experiments aimed at developing RET kinase inhibitors, researchers synthesized various benzamide derivatives. One compound demonstrated a strong inhibition profile against RET kinase activity at both molecular and cellular levels. This highlights the importance of structural modifications in enhancing pharmacological properties .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thieno[3,4-c]pyrazole core play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural similarities with pyrazole- and benzamide-containing derivatives. Below is a detailed comparison based on substituent effects, physical properties, and spectral data from analogous compounds in the literature.
Substituent Effects on Physical and Spectral Properties
The following table compares the target compound with three analogs from , highlighting substituent variations and their impact:
Key Observations:
Substituent Polarity and Melting Points: Electron-withdrawing groups (e.g., bromo in Compound 16) increase melting points (200–201°C) compared to electron-donating groups (methoxy in Compound 18: 160–161°C). This trend aligns with enhanced dipole interactions in halogenated analogs. The target compound’s thieno-pyrazole core may exhibit distinct packing efficiency compared to pyrazoline derivatives, but direct data are unavailable.
Spectral Data:
- IR Spectroscopy: C=O stretches in Compounds 16 and 17 appear at ~1653–1670 cm⁻¹, typical for ketones or amides. The target compound’s benzamide C=O stretch would likely fall in this range.
- ¹H-NMR: Methyl groups in all compounds resonate near δ 1.09–1.16 ppm. Aromatic protons in bromo-substituted analogs (Compound 16) show downfield shifts (δ 7.71–8.07) due to the bromine’s inductive effect.
Computational Insights
DFT studies (e.g., B3LYP functional ) and wavefunction analysis tools (e.g., Multiwfn ) are invaluable for predicting the target compound’s electronic properties. For example:
- Electrostatic Potential (ESP): The bromine atom and amide group likely create regions of high electron density, influencing binding interactions in hypothetical biological targets.
- Thermochemical Stability: Gradient-corrected functionals could estimate bond dissociation energies, critical for assessing synthetic feasibility.
Biological Activity
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole moiety that is known for diverse biological activities.
Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
A study on related thieno[3,4-c]pyrazole derivatives indicated significant cytotoxicity against human cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Antiviral Activity
Research has also highlighted the antiviral properties of compounds with similar structures. N-Heterocycles have been identified as promising antiviral agents due to their ability to inhibit viral replication. While specific data on this compound is limited, related compounds have demonstrated effective inhibition against viruses like HIV and HCV .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity and potentially increases membrane permeability.
- Dimethylphenyl Group : The 2,4-dimethyl substitution may contribute to increased binding affinity to target proteins due to steric effects.
These modifications are crucial for optimizing the pharmacological profile of benzamide derivatives .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer efficacy. Among them, a compound structurally similar to this compound exhibited IC50 values in the low micromolar range against several tumor cell lines. This suggests that modifications in the thienopyrazole structure can lead to enhanced antitumor activity .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activity, derivatives of thieno[3,4-c]pyrazole were screened against HIV. Compounds with similar substituents showed inhibition of viral replication with EC50 values ranging from 0.1 to 1 μM. This indicates a potential pathway for developing new antiviral therapies based on this scaffold .
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amidation. For example:
- Cyclocondensation: React thieno[3,4-c]pyrazole precursors with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid to form the pyrazole core .
- Amidation: Couple the intermediate with 4-bromobenzoyl chloride using a coupling agent (e.g., DCC or EDCI) in anhydrous DMF .
- Purification: Crystallize the product using ethanol/water mixtures to achieve >95% purity .
Table 1: Comparison of Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 4h | 65–78 | 92–95 | |
| Amidation | DMF, EDCI, RT, 12h | 80 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .
- NMR (¹H/¹³C): Assign protons in the thieno-pyrazole ring (δ 6.8–7.5 ppm) and dimethylphenyl groups (δ 2.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 466.2) .
Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| ¹H NMR | δ 7.3 (s, 1H, thieno-H), δ 2.4 (s, 6H, CH₃) | |
| ESI-MS | m/z 466.2 [M+H]⁺ |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Selection: Use DMSO for intermediates requiring high solubility during reflux .
- Catalysis: Introduce microwave-assisted synthesis to reduce reaction times (e.g., from 18h to 2h) .
- Statistical Design: Apply factorial experiments (e.g., varying temperature, solvent ratios) to identify optimal conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?
Methodological Answer:
- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) to clarify proton-proton and carbon-proton connectivity .
- X-Ray Crystallography: Resolve structural ambiguities by growing single crystals in ethanol/water (slow evaporation) .
- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .
Q. What strategies are recommended for designing in vitro biological activity assays?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the compound’s pyrazole-thieno scaffold .
- Assay Conditions: Use HEPES buffer (pH 7.4) with 1% DMSO for solubility. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response: Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
Q. How to evaluate environmental fate and transformation pathways of this compound?
Methodological Answer:
- Degradation Studies: Perform hydrolysis/photolysis experiments under simulated sunlight (λ > 290 nm) .
- Bioaccumulation Models: Use EPI Suite to estimate logP (predicted ~3.8) and BCF (bioaccumulation factor) .
- Metabolite Identification: Employ LC-QTOF-MS to detect hydroxylated or debrominated byproducts .
Q. What computational methods predict this compound’s binding affinity to protein targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
